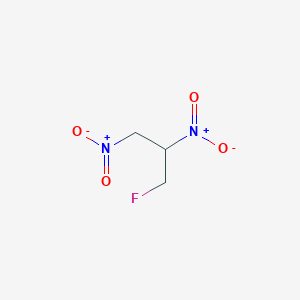
1-Fluoro-2,3-dinitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2,3-dinitropropane is an organic compound characterized by the presence of a fluorine atom and two nitro groups attached to a propane backbone
Méthodes De Préparation
The synthesis of 1-Fluoro-2,3-dinitropropane can be achieved through several methods. One common approach involves the fluorination of γ-halotrinitropropanes. This reaction typically uses nucleophilic reagents such as potassium iodide, resulting in the formation of the potassium salt of 1-fluoro-3,3-dinitropropane, which can then be acidified to yield this compound .
Analyse Des Réactions Chimiques
1-Fluoro-2,3-dinitropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the fluorine atom.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, although specific conditions and reagents for this process are less commonly reported.
Common reagents used in these reactions include potassium iodide for substitution and hydrogenation catalysts for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2,3-dinitropropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 1-Fluoro-2,3-dinitropropane exerts its effects involves the interaction of its functional groups with various molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Fluoro-2,3-dinitropropane can be compared to other nitroalkanes and fluorinated compounds. Similar compounds include:
1,3-Dinitropropane: Lacks the fluorine atom but shares the nitro groups.
Fluorinated Nitroalkanes: Compounds with similar structures but different positions of the fluorine and nitro groups.
Propriétés
Numéro CAS |
58473-07-7 |
|---|---|
Formule moléculaire |
C3H5FN2O4 |
Poids moléculaire |
152.08 g/mol |
Nom IUPAC |
1-fluoro-2,3-dinitropropane |
InChI |
InChI=1S/C3H5FN2O4/c4-1-3(6(9)10)2-5(7)8/h3H,1-2H2 |
Clé InChI |
PFAJLKQRPLHMCT-UHFFFAOYSA-N |
SMILES canonique |
C(C(CF)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


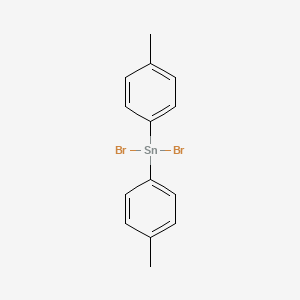
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
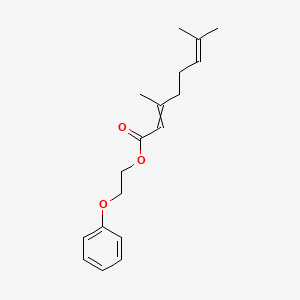



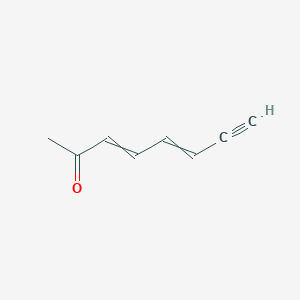
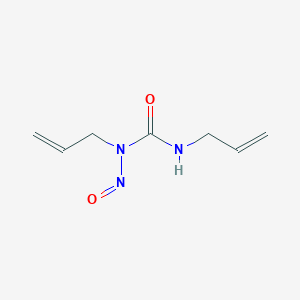

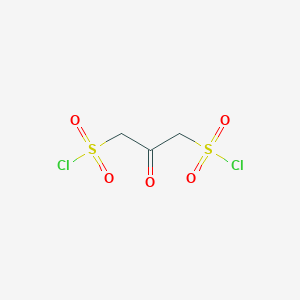
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)


